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Feature

FSI-TN42 (N42)

WIN18446

Enzyme Target
Specificity

Effect on Weight

Hepatic
Lipidosis

Male Fertility

Key
Differentiator

Specific, irreversible ALDH1A1
inhibitor (800-fold selectivity over
ALDH1A2) [1]

Suppresses weight gain and reduces
visceral adiposity [1]. Promotes
weight loss in obese mice [4].

Not observed. No significant liver
toxicity was reported [1] [4].

No effect. Does not affect male
fertility [4].

Targeted action on ALDH1A1 allows
for weight control without off-target
effects on liver or testes [1].

Pan-ALDH inhibitor (irreversibly inhibits
ALDH1A1, ALDH1A2, and others) [1] [2]

[3]

Suppresses weight gain and reduces
adiposity [1] [2].

Observed. Causes hepatic lipidosis
(vacoulation of hepatocytes) [1].

Reversibly inhibits spermatogenesis,
causing male infertility [1] [2] [3].

Non-specific inhibition disrupts retinoic
acid synthesis in multiple tissues, leading
to side effects [1] [2].

Detailed Experimental Data & Protocols

The data in the table above is primarily derived from studies on C57BL/6J male mice fed a high-fat diet

(HFD). Here are the key experimental details:
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e FSI-TN42 (N42) Studies [1] [4]

o Weight Suppression/Gain: Mice on HFD received daily oral N42 (200 mg/kg body weight) for
5 weeks. The N42 group showed significantly suppressed weight gain compared to the vehicle
control group (p<0.05) [1].

o Weight Loss/Therapeutic: Mice with established diet-induced obesity (after 8 weeks of HFD)
were switched to a moderate-fat diet (MFD) containing N42 (1 g/kg of diet) for 8 weeks. The
N42 group lost significantly more weight and fat mass than the MFD-only group [4].

o Toxicity & Fertility Assessment: Histopathological examination of liver tissues showed no
significant lipidosis in N42-treated mice. A dedicated mating study confirmed that N42 did not
affect male fertility [4].

e WIN18446 Studies [1] [2]

o Hepatic Lipidosis: Mice treated with WIN18446 (200 mg/kg body weight in the diet) for 5
weeks showed clear cytoplasmic vacuolation of hepatocytes upon histopathological
examination, which is interpreted as liver lipidosis [1].

o Fertility Impact: Treatment with WIN18446 (2 mg/g of diet) for 4 weeks completely abolished
spermatogenesis. This effect was reversible upon cessation of the drug but was not prevented
by simultaneous retinoic acid supplementation [2].

Mechanism of Action

The different safety profiles of these two compounds are directly linked to their specificity in inhibiting
enzymes crucial for retinoic acid (RA) synthesis. The following diagram illustrates the key mechanistic

differences.
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Mechanism of ALDH1A Inhibitors
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As the diagram shows:

e WIN18446 is a non-specific, pan-ALDH inhibitor. By blocking ALDH1A1, ALDH1A2, and ALDH1AS3,
it broadly disrupts RA synthesis in many tissues. This widespread disruption is responsible for its side
effects, including hepatic lipidosis and infertility [1] [2].

e FSI-TN42 (N42) is a specific, irreversible inhibitor of ALDH1AL1. Its high selectivity (800-fold over
ALDH1A2) means it can modulate RA levels to affect weight gain without significantly impacting the
RA-dependent processes in the liver and testes, thus avoiding hepatic lipidosis and infertility [1]

[4].

Key Takeaways for Researchers

¢ FSI-TN42 (N42) represents a more targeted and safer pharmacological strategy for obesity treatment
by specifically inhibiting ALDH1A1, effectively managing weight without the significant side effects of
hepatic lipidosis or male infertility seen with broader inhibitors [1] [4].

e WIN18446's utility is limited to a research tool for studying systemic retinoic acid deficiency due to its
off-target effects [2] [3].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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